
Chloroacetyl-D-beta-hydroxynorleucine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroacetyl-D-beta-hydroxynorleucine B is a derivative of beta-hydroxynorleucine, a non-proteinogenic amino acid. This compound is particularly notable for its significant biological activity, including growth inhibitory properties. It is one of the four diastereomers of beta-hydroxynorleucine, with the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B showing the greatest growth inhibitory activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-D-beta-hydroxynorleucine B typically involves the chloroacetylation of beta-hydroxynorleucine. This process can be carried out under metal-free, bio-compatible conditions using chloroacetyl chloride in a phosphate buffer. The reaction is highly chemoselective and can be completed within 20 minutes .
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its high chemo-, regio-, and enantioselectivity. Enzymes can be immobilized and reused for multiple cycles, making the process economically efficient. Additionally, enzymes can be overexpressed or modified to enhance their activity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Chloroacetyl-D-beta-hydroxynorleucine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chloroacetyl-D-beta-hydroxynorleucine B has a wide range of scientific research applications:
Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.
Biology: It has been studied for its growth inhibitory activity and potential antitumor properties.
Medicine: It is being investigated for its potential use in cancer treatment due to its significant growth inhibitory activity.
Industry: It is used in the production of chiral intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Chloroacetyl-D-beta-hydroxynorleucine B involves its interaction with specific molecular targets. It is believed to inhibit the growth of cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
Beta-hydroxynorleucine: The parent compound from which Chloroacetyl-D-beta-hydroxynorleucine B is derived.
N-chloroacetyl derivatives of other diastereomers: These include the N-chloroacetyl derivatives of the other three diastereomers of beta-hydroxynorleucine.
Uniqueness
This compound is unique due to its significant growth inhibitory activity, which is about twice that of the other three diastereomers. This makes it a particularly promising compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
59286-27-0 |
|---|---|
Fórmula molecular |
C8H14ClNO4 |
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)amino]-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H14ClNO4/c1-2-3-5(11)7(8(13)14)10-6(12)4-9/h5,7,11H,2-4H2,1H3,(H,10,12)(H,13,14) |
Clave InChI |
FRPZIFQAOIMHIS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C(=O)O)NC(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)

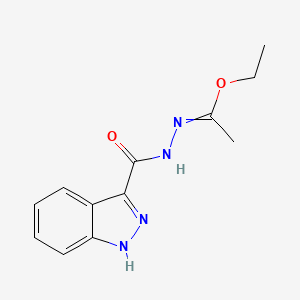
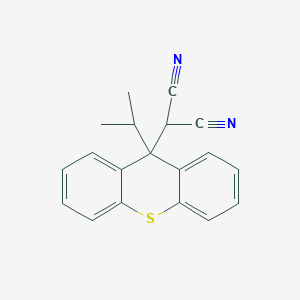
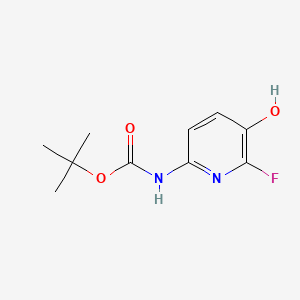
![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)

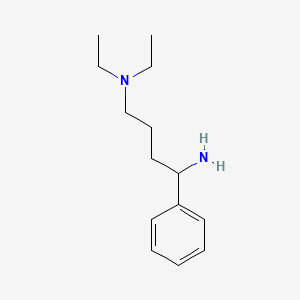
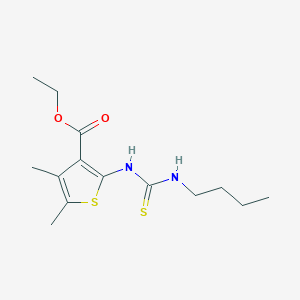

![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
